molecular formula C5H5N3O2 B018323 2-Amino-5-nitropyridine CAS No. 4214-76-0

2-Amino-5-nitropyridine

Cat. No. B018323
CAS RN: 4214-76-0
M. Wt: 139.11 g/mol
InChI Key: UGSBCCAHDVCHGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-5-nitropyridine involves nitration of 2-aminopyridine, a process that has been optimized to improve yield and purity. A novel synthesis route for 2-amino-5-fluoropyridine, an important intermediate related to 2-Amino-5-nitropyridine, has been proposed to simplify experimental operations and solve problems of low yield and purity associated with previous methods (Chen Ying-qi, 2008). Additionally, the preparation of 2-amino-5-nitropyridine from 2-aminopyridine through nitration and rearrangement has been studied, revealing the relationship between rearrangement conditions and the ratio of isomers (L. Shouxin & Liu Junzhang, 2005).

Molecular Structure Analysis

The molecular and crystal structures of 2-amino-5-nitropyridine have been characterized using X-ray diffraction analyses and compared with theoretical calculations. Studies have shown that these structures are stabilized by hydrogen bonds and exhibit a layered arrangement with dimeric motifs (I. Bryndal et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-amino-5-nitropyridine have been explored, including its use in the synthesis of metal-organic frameworks (MOFs) and its reactivity towards various chemical agents. The influence of pH on the formation of MOFs with 2-amino-5-nitropyridine indicates the structural diversity achievable under different conditions (S. Seth, 2013).

Physical Properties Analysis

Studies have delved into the vibrational spectroscopic analysis and quantum chemical calculations of 2-amino-5-nitropyridine to understand its physical properties. These analyses provide insights into the vibrational frequencies, molecular equilibrium geometry, and the nature of electronic and vibrational characteristics of this compound (Christina Susan Abraham et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-amino-5-nitropyridine, such as its reactivity, electron density distribution, and potential as a nonlinear optical (NLO) material, have been thoroughly investigated. Quantum mechanical calculations and spectroscopic studies have highlighted its promising applications in NLO materials due to its significant first-order hyperpolarizability and dipole moment (Christina Susan Abraham et al., 2017).

Scientific Research Applications

1. Nonlinear Optics and Optical Limiting Applications

  • Summary of Application : 2-Amino-5-nitropyridine 4-chlorobenzoic acid (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .
  • Methods of Application : The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST). The formation of new crystalline material was confirmed by single-crystal X-ray diffraction (SXRD) analysis .
  • Results or Outcomes : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated .

2. Supramolecular Cocrystal of 2-Amino-5-Nitropyridine with 2,4-Dinitrophenol

  • Summary of Application : A supramolecular cocrystal of 2-amino-5-nitropyridine (ANP) with 2,4-dinitrophenol (DNP) has been successfully grown by the slow evaporation solution growth technique .
  • Methods of Application : The cocrystal was synthesized by mixing equimolar quantities of 2-amino-5-nitropyridine and 2,4-dinitrophenol in ethanol .
  • Results or Outcomes : The crystal structure of 2-amino-5-nitropyridine-2,4-dinitrophenol (ANDP) was elucidated by the single-crystal X-ray diffraction analysis, and it belongs to a monoclinic system with centrosymmetric space group P2 1 / n .

3. Laboratory Chemicals

  • Summary of Application : 2-Amino-5-nitropyridine is used as a laboratory chemical .
  • Methods of Application : The specific methods of application can vary widely depending on the experiment being conducted. It’s typically used in chemical reactions as a reagent .
  • Results or Outcomes : The outcomes can vary widely depending on the specific experiment or reaction in which 2-Amino-5-nitropyridine is used .

4. Food, Drug, Pesticide or Biocidal Product Use

  • Summary of Application : 2-Amino-5-nitropyridine can be used in the production of food, drugs, pesticides, or biocidal products .
  • Methods of Application : The specific methods of application can vary widely depending on the product being produced. It could be used as an intermediate in the synthesis of these products .
  • Results or Outcomes : The outcomes can vary widely depending on the specific product in which 2-Amino-5-nitropyridine is used .

5. Synthesis of Herbicides and Insecticides

  • Summary of Application : 2-Amino-5-nitropyridine can be used as a starting material for the synthesis of some herbicides and insecticides .
  • Methods of Application : The specific methods of application can vary widely depending on the specific herbicide or insecticide being synthesized .
  • Results or Outcomes : The outcomes can vary widely depending on the specific herbicide or insecticide in which 2-Amino-5-nitropyridine is used .

6. Synthesis of Fluorinated Pyridines

  • Summary of Application : 2-Amino-5-nitropyridine can be used as a starting material for the synthesis of fluorinated pyridines .
  • Methods of Application : The specific methods of application can vary widely depending on the specific fluorinated pyridine being synthesized .
  • Results or Outcomes : The outcomes can vary widely depending on the specific fluorinated pyridine in which 2-Amino-5-nitropyridine is used .

Safety And Hazards

2-Amino-5-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin and eye irritation. It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

The future directions of 2-Amino-5-nitropyridine research are vast. It has potential applications in the development of functional materials with desirable properties, including nonlinear optics, dielectric, piezoelectric, pyroelectric, and ferroelectric .

properties

IUPAC Name

5-nitropyridin-2-amine
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InChI

InChI=1S/C5H5N3O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,7)
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InChI Key

UGSBCCAHDVCHGI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N
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Molecular Formula

C5H5N3O2
Record name 2-amino-nitropyridine
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DSSTOX Substance ID

DTXSID6063357
Record name 2-Pyridinamine, 5-nitro-
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Molecular Weight

139.11 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 2-Pyridinamine, 5-nitro-
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Vapor Pressure

0.00132 [mmHg]
Record name 2-Pyridinamine, 5-nitro-
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Product Name

2-Amino-5-nitropyridine

CAS RN

4214-76-0
Record name 2-Amino-5-nitropyridine
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Synthesis routes and methods

Procedure details

Alternatively, 2-chloro-5-nitropyridine can be prepared using the procedure described in the Journal Chemical Society 9 (1941), starting with 2-aminopyrimidine. Nitration of 2-aminopyridine gives 2-amino-5-nitropyridine, which can be converted into 2-hydroxy-5-nitropyridine by a diazonium reaction. Subsequent heating of 2-hydroxy-5-nitropyridine in a phosphorous pentachloride/phosphorous oxychloride mixture yields 2-chloro-5-nitropyridine. The synthesis is summarized below: ##STR13##
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
843
Citations
CB Aakeröy, AM Beatty, M Nieuwenhuyzen… - Journal of Materials …, 1998 - pubs.rsc.org
… of 2-amino-5-nitropyridine 1, 2-amino-5-nitropyridine … tural study, starting with 2-amino-5-nitropyridine and 2amino-3-… determination of four structures; 2-amino-5-nitropyridine 1, 2One …
Number of citations: 52 pubs.rsc.org
SK Seth - CrystEngComm, 2013 - pubs.rsc.org
… ligand and coordinative preferences of Cd(II) ions, two metal–organic frameworks, namely {[Cd(L1)2(Cl)2]n·H2O} (1) and {[CdCl3]−·[H(L1)]+}n (2) where, (L1) = 2-amino-5-nitropyridine, …
Number of citations: 221 pubs.rsc.org
Y Le Fur, M Bagieu-Beucher, R Masse… - Chemistry of …, 1996 - ACS Publications
… increasing acidity toward 2-amino-5-nitropyridine in view to … through the association of 2-amino-5-nitropyridine/2-amino-5… chemical reactions involving the 2-amino-5-nitropyridine, two 2-…
Number of citations: 82 pubs.acs.org
H Koshima, M Hamada, I Yagi… - Crystal Growth & Design, 2001 - ACS Publications
… A series of noncentrosymmetric cocrystals were prepared from 2-amino-5-nitropyridine (2A5NP) and achiral benzenesulfonic acids (Ar-SO 3 H), which were designed for nonlinear …
Number of citations: 65 pubs.acs.org
O Watanabe, T Noritake, Y Hirose, A Okada… - Journal of Materials …, 1993 - pubs.rsc.org
A new second-harmonic-generation (SHG) crystal 2-amino-5-nitropyridine-L-(+)-tartrate (ANPT) has been synthesized and its crystal structure determined by X-ray structure analysis. …
Number of citations: 50 pubs.rsc.org
Q Shi, ZC Tan, YY Di, B Tong, SX Wang, YS Li - Thermochimica acta, 2007 - Elsevier
… curves of 2-amino-5-nitropyridine are … 2-amino-5-nitropyridine heated to about T = 580 K was the same as that of the original sample. Thus we can deduce that 2-amino-5-nitropyridine …
Number of citations: 11 www.sciencedirect.com
S Vediyappan, A Raja, RM Jauhar, R Kasthuri… - Journal of Materials …, 2021 - Springer
2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single …
Number of citations: 7 link.springer.com
M Gryl, T Seidler, J Wojnarska… - … A European Journal, 2018 - Wiley Online Library
… Co-crystals of 2-amino-5-nitropyridine barbital, presented in this manuscript, show cutting-edge optical performance. Large second harmonic generation (SHG) efficiency (40 times …
J Hernández-Paredes, RC Carrillo-Torres… - Journal of Molecular …, 2016 - Elsevier
… Aakeröy and co-workers found that the interlayer separation in the crystal structure of 2-amino-5-nitropyridine was exceptionally short (3.035 Å, see Fig. S3b) in supplementary material) …
Number of citations: 20 www.sciencedirect.com
AC Sant'Ana, TCR Rocha, PS Santos… - Journal of Raman …, 2009 - Wiley Online Library
… In the present work, SERS excitation profiles were obtained for two vibrational modes of 2-amino-5-nitropyridine (ANP) adsorbed on colloidal silver triangular nanoplates with different …

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